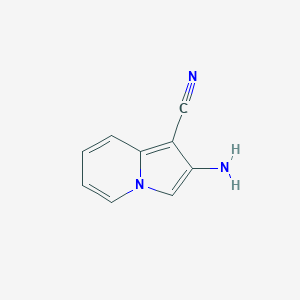

2-Aminoindolizine-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoindolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-7-8(11)6-12-4-2-1-3-9(7)12/h1-4,6H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPJGCRDTIPKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Aminoindolizine-1-carbonitrile Derivatives: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis of 2-aminoindolizine-1-carbonitrile derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on a prominent and efficient one-pot, two-step tandem reaction, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Core Synthetic Strategy: One-Pot Tandem Reaction

A highly effective method for synthesizing this compound derivatives involves a one-pot, two-step tandem reaction. This approach utilizes a 1,3-dipolar cycloaddition reaction of aromatic aldehydes, malononitrile, and a pyridinium salt.[1][2] The reaction proceeds under mild conditions, employing ultrasound irradiation to facilitate the synthesis at room temperature.[1] This method is advantageous due to its operational simplicity, reduced reaction times, and minimal waste generation, aligning with the principles of green chemistry.[1][3]

Logical Workflow of the One-Pot Synthesis

The following diagram illustrates the logical steps involved in the one-pot synthesis of this compound derivatives.

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Quantitative Data Summary

The one-pot synthesis method has been successfully applied to a range of aromatic aldehydes, yielding the corresponding this compound derivatives in good to excellent yields. The following table summarizes the quantitative data for the synthesis of derivatives (5a-i).

| Compound | Ar-group | Time (min) | Yield (%) |

| 5a | C₆H₅ | 20 | 92 |

| 5b | 4-ClC₆H₄ | 25 | 95 |

| 5c | 4-FC₆H₄ | 20 | 90 |

| 5d | 4-BrC₆H₄ | 25 | 93 |

| 5e | 4-NO₂C₆H₄ | 30 | 88 |

| 5f | 4-CH₃C₆H₄ | 20 | 91 |

| 5g | 4-CH₃OC₆H₄ | 25 | 89 |

| 5h | 3-NO₂C₆H₄ | 30 | 85 |

| 5i | 2-ClC₆H₄ | 25 | 87 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound derivatives (5a-i) via the one-pot tandem reaction.[1]

General Procedure for the Synthesis of this compound Derivatives (5a-i)

-

A solution of the appropriate aromatic aldehyde (1a-i) (2 mmol) and malononitrile (2) (2 mmol) in acetonitrile (10 mL) is subjected to ultrasound irradiation at room temperature for approximately 5 minutes.

-

To this reaction mixture, 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide (4) (2 mmol) and triethylamine (2 mmol) are added.

-

The mixture is then irradiated with ultrasound at room temperature for an additional 20-30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction, the solvent is diluted with 50 mL of water.

-

The resulting precipitate is collected by filtration to yield the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

This protocol offers a straightforward and efficient route to the target compounds, highlighting the utility of ultrasound-assisted organic synthesis.

Alternative Synthetic Approaches

While the one-pot tandem reaction is highly effective, other synthetic strategies for the broader class of indolizine derivatives have been reported. These include:

-

Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more starting materials react in a single step to form a product that incorporates substantial portions of all components.[4] Various MCRs have been developed for the synthesis of indolizine and related heterocyclic systems.[4][5][6]

-

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of many heterocyclic compounds, including indolizines.[7]

-

Metal-Catalyzed Reactions: A range of transition metal catalysts, including palladium, copper, and gold, have been employed to facilitate the synthesis of indolizine derivatives through various coupling and cyclization reactions.[8]

These alternative methods provide a diverse toolkit for the synthesis of indolizine-based compounds, allowing for the generation of a wide array of structurally diverse molecules for further investigation.

References

- 1. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 8. Indolizine synthesis [organic-chemistry.org]

One-Pot Synthesis of Functionalized Indolizines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities including antiviral, anticancer, anti-inflammatory, and analgesic properties. The development of efficient and atom-economical methods for the synthesis of functionalized indolizines is therefore of significant interest to the medicinal and organic chemistry communities. One-pot syntheses, which allow for the construction of complex molecules from simple precursors in a single reaction vessel, represent a particularly attractive strategy, minimizing waste, saving time, and often leading to higher overall yields. This technical guide provides a comprehensive overview of the core one-pot methodologies for the synthesis of functionalized indolizines, complete with comparative data, detailed experimental protocols, and mechanistic visualizations.

Core Synthetic Strategies

The one-pot synthesis of functionalized indolizines can be broadly categorized into three main approaches: 1,3-dipolar cycloaddition reactions, transition-metal-catalyzed reactions, and other multi-component reactions.

1,3-Dipolar Cycloaddition Reactions

This is one of the most widely employed and versatile methods for indolizine synthesis. It typically involves the in situ generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne or an alkene. Subsequent oxidation or elimination steps lead to the aromatic indolizine core.

General Reaction Scheme:

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of indolizines.

A variety of bases can be used to generate the pyridinium ylide, and the choice of oxidant is crucial when an alkene is used as the dipolarophile.[1]

Transition-Metal-Catalyzed Reactions

Transition metals, particularly palladium and copper, have proven to be powerful catalysts for the one-pot synthesis of indolizines. These reactions often proceed through cascade or domino sequences, involving cross-coupling, cyclization, and isomerization steps.

Palladium-Catalyzed Cross-Coupling/Cycloisomerization:

A notable example involves the palladium-catalyzed reaction of 2-halopyridines, imines, carbon monoxide, and alkynes.[2] This multicomponent approach allows for the modular construction of highly substituted indolizines.[2][3] Mechanistic studies suggest the in situ formation of a mesoionic 1,3-dipole, which then undergoes cycloaddition with the alkyne.[2][3]

Caption: Palladium-catalyzed multicomponent synthesis of indolizines.

Copper-Catalyzed Multi-Component Reactions:

Copper catalysts are frequently employed in three-component reactions of a pyridine derivative, an aldehyde, and an alkyne.[4] These reactions are often highly atom-economical and can be performed under relatively mild conditions.

Other Multi-Component Reactions (MCRs)

Beyond the well-established 1,3-dipolar cycloadditions and transition-metal-catalyzed routes, a variety of other MCRs have been developed for the one-pot synthesis of indolizines. These often rely on domino sequences of reactions, such as Knoevenagel condensation followed by intramolecular cyclization.

Quantitative Data Summary

The following tables summarize the yields of functionalized indolizines obtained through various one-pot synthetic methodologies.

Table 1: 1,3-Dipolar Cycloaddition Approaches

| Pyridine Derivative | Dipolarophile | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Pyridine | Diethyl acetylenedicarboxylate | - | Acetonitrile | 85 | [5] |

| 4-Methylpyridine | Dimethyl acetylenedicarboxylate | - | Toluene | 92 | [5] |

| Pyridine | Ethyl propiolate | K2CO3 | DMF | 78 | [6] |

| Pyridine | Phenylacetylene | Cs2CO3 | Acetonitrile | 65 | [7] |

Table 2: Transition-Metal-Catalyzed Syntheses

| Catalyst | Pyridine Derivative | Other Reactants | Solvent | Yield (%) | Reference |

| Pd(OAc)2/dppf | 2-Bromopyridine | N-Benzylidenemethanamine, Phenylacetylene, CO | Toluene | 82 | [2] |

| CuI | Pyridine | Benzaldehyde, Phenylacetylene | None | 91 | [4] |

| Rh2(OAc)4/Pd(PPh3)4 | Pyridotriazole | 1,3-Butadiene | Toluene | 75 | [8] |

| Cu(OAc)2 | 2-Picoline | Styrene | DMSO | 88 | [9] |

Table 3: Metal-Free Multi-Component Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Pyridine | Phenacyl bromide | Maleic anhydride | TEMPO | DMF | 89 | [10][11] |

| 2-Acetylpyridine | Malononitrile | Benzaldehyde | Piperidine | Ethanol | 75 | [12] |

| Pyridine-2-carboxaldehyde | Cyclohexenone | - | Imidazole-alcohol | Water | 70 | [13][14] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Diethyl Indolizine-1,2-dicarboxylate via 1,3-Dipolar Cycloaddition

This protocol is adapted from a typical 1,3-dipolar cycloaddition reaction.

Materials:

-

Pyridine

-

Ethyl bromoacetate

-

Diethyl acetylenedicarboxylate (DEAD)

-

Triethylamine (TEA)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of pyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add ethyl bromoacetate (1.1 mmol).

-

Stir the mixture at room temperature for 2 hours to form the pyridinium salt.

-

Add triethylamine (1.2 mmol) to the reaction mixture and stir for 15 minutes to generate the pyridinium ylide in situ.

-

Add diethyl acetylenedicarboxylate (1.0 mmol) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.

-

After completion (typically 6-8 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired diethyl indolizine-1,2-dicarboxylate.

Protocol 2: Copper-Catalyzed Three-Component Synthesis of a 1,2,3-Trisubstituted Indolizine

This protocol is a representative example of a copper-catalyzed multi-component reaction.[4]

Materials:

-

Pyridine-2-carbaldehyde

-

Piperidine

-

Phenylacetylene

-

Copper(I) iodide (CuI)

-

Toluene (anhydrous)

Procedure:

-

To a sealed tube, add pyridine-2-carbaldehyde (1.0 mmol), piperidine (1.2 mmol), phenylacetylene (1.1 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (5 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 100°C for 12 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the functionalized indolizine.

Protocol 3: Metal-Free One-Pot Synthesis of a 3-Acylindolizine

This protocol exemplifies a metal-free approach using an organocatalyst.[13][14]

Materials:

-

Pyridine-2-carboxaldehyde

-

Methyl vinyl ketone

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 mmol) and methyl vinyl ketone (1.5 mmol) in DMF (5 mL).

-

Add DABCO (0.2 mmol, 20 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the 3-acylindolizine.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and a general experimental workflow for the synthesis and purification of functionalized indolizines.

Caption: General experimental workflow for one-pot indolizine synthesis.

Caption: Mechanism of 1,3-dipolar cycloaddition for indolizine synthesis.

This guide provides a foundational understanding of the one-pot synthesis of functionalized indolizines. For further details on specific substrate scopes and reaction optimization, consulting the primary literature cited is recommended. The continued development of novel one-pot methodologies will undoubtedly expand the synthetic toolbox for accessing this important class of heterocyclic compounds, facilitating advancements in drug discovery and materials science.

References

- 1. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 3. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Oxidative Coupling-Annulation: One-Pot Synthesis of Indolizines from 2-Alkylazaarenes with Alkenes [organic-chemistry.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

- 13. A three-component, one-pot synthesis of indolizidines and related heterocycles via the [3+2] cycloaddition of nonstabilized azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indolizine synthesis [organic-chemistry.org]

A Technical Guide to Indolizine Synthesis via 1,3-Dipolar Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its unique electronic properties and conformational rigidity make it an attractive target in medicinal chemistry and materials science. Among the various synthetic strategies developed to access this heterocyclic system, the 1,3-dipolar cycloaddition reaction has emerged as a particularly powerful and versatile tool. This technical guide provides an in-depth overview of the 1,3-dipolar cycloaddition approach to indolizine synthesis, focusing on the generation of key 1,3-dipoles, their reactions with various dipolarophiles, and the factors governing the reaction's efficiency and selectivity.

Core Concepts: The [3+2] Cycloaddition Pathway

The synthesis of the indolizine core via 1,3-dipolar cycloaddition is fundamentally a [3+2] cycloaddition reaction. This process involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of indolizine synthesis, the most commonly employed 1,3-dipoles are pyridinium ylides and azomethine ylides. These reactive intermediates are typically generated in situ and trapped by a suitable dipolarophile, which is often an activated alkene or alkyne.

The general mechanism involves the formation of a dihydropyrrolo[1,2-a]pyridine intermediate, which subsequently undergoes oxidation or elimination to afford the aromatic indolizine ring system. The choice of reactants, catalysts, and reaction conditions plays a crucial role in determining the yield, regioselectivity, and stereoselectivity of the final product.

Generation and Reaction of Pyridinium Ylides

Pyridinium ylides are the most widely utilized 1,3-dipoles for indolizine synthesis.[1][2][3] They are typically generated in situ from the corresponding pyridinium salts by deprotonation with a base. The stability and reactivity of the ylide are significantly influenced by the nature of the substituents on both the pyridine ring and the ylidic carbon.

Experimental Protocol: Three-Component Synthesis of Substituted Indolizines

This protocol outlines a general one-pot, three-component synthesis of substituted indolizines from a pyridine, an α-halo carbonyl compound, and an electron-deficient alkene.[4]

Materials:

-

Pyridine derivative (1.0 equiv)

-

α-Halo carbonyl compound (e.g., 2-bromoacetophenone) (1.1 equiv)

-

Electron-deficient alkene (e.g., methyl acrylate) (1.2 equiv)

-

Base (e.g., K₂CO₃, Et₃N, or DBU) (2.0 equiv)

-

Oxidant (e.g., TEMPO, MnO₂) (1.5 equiv)[4]

-

Solvent (e.g., DMF, CH₃CN, or 1,4-dioxane)

Procedure:

-

To a solution of the pyridine derivative and the α-halo carbonyl compound in the chosen solvent, add the base.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the pyridinium salt and subsequent ylide generation.

-

Add the electron-deficient alkene and the oxidant to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Generation and Reaction of Azomethine Ylides

Azomethine ylides are another important class of 1,3-dipoles for the synthesis of reduced indolizine derivatives, such as tetrahydroindolizines.[5][6][7] These ylides are commonly generated in situ through the thermal or catalytic ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone.

Experimental Protocol: Diastereoselective Synthesis of Tetrahydroindolizines

This protocol describes the synthesis of tetrahydroindolizines via a [3+2] cycloaddition of a nonstabilized azomethine ylide with an alkene.[5]

Materials:

-

Secondary amine (e.g., pyrrolidine) (1.0 equiv)

-

Aldehyde (e.g., formaldehyde) (1.1 equiv)

-

Alkene (e.g., methyl acrylate) (1.2 equiv)

-

Lewis acid catalyst (e.g., Ag(I), Cu(I)) (5-10 mol%)[6]

-

Solvent (e.g., Toluene, CH₂Cl₂)

Procedure:

-

To a solution of the secondary amine and the aldehyde in the chosen solvent, add the Lewis acid catalyst.

-

Stir the mixture at room temperature for 30 minutes to generate the azomethine ylide in situ.

-

Add the alkene to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the tetrahydroindolizine.

Quantitative Data Summary

The efficiency of the 1,3-dipolar cycloaddition for indolizine synthesis is highly dependent on the specific substrates and reaction conditions employed. The following tables summarize representative quantitative data for various reaction systems.

| Pyridinium Ylide Precursor | Dipolarophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-phenacylpyridinium bromide | Methyl acrylate | K₂CO₃ | DMF | 100 | 12 | 85 | [4] |

| N-(cyanomethyl)pyridinium chloride | Acrylonitrile | Et₃N | CH₃CN | 80 | 24 | 78 | [4] |

| N-(ethoxycarbonylmethyl)pyridinium bromide | Dimethyl acetylenedicarboxylate | DBU | 1,4-Dioxane | 120 | 8 | 92 | [1] |

| 4-cyanopyridinium-N-phenacylide | Ethyl propiolate | K₂CO₃ | MeOH | 25 | 18 | 75 | [8] |

Table 1: Synthesis of Indolizines from Pyridinium Ylides

| Azomethine Ylide Source | Dipolarophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (dr) | Reference |

| Isatin + Sarcosine | N-phenylmaleimide | - | EtOH | RT | 2 | 95 | >99:1 | [6] |

| Aziridine | Methyl acrylate | Ag(I) | Toluene | 110 | 12 | 88 | 9:1 | [6] |

| Pyrrolidine + Formaldehyde | (E)-Chalcone | Cu(I) | CH₂Cl₂ | 40 | 24 | 82 | 4:1 | [6] |

Table 2: Synthesis of Tetrahydroindolizines from Azomethine Ylides

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for the synthesis of indolizines via 1,3-dipolar cycloaddition.

Caption: General mechanism of indolizine synthesis.

Caption: Experimental workflow for indolizine synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indolizine synthesis [organic-chemistry.org]

- 5. A three-component, one-pot synthesis of indolizidines and related heterocycles via the [3+2] cycloaddition of nonstabilized azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Aminoindolizine-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Aminoindolizine-1-carbonitrile. While this specific compound is not extensively documented in publicly available literature, this guide extrapolates its characteristics from established chemical principles and the known properties of its derivatives. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential and chemical applications of the indolizine scaffold.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound featuring an indolizine core substituted with an amino group at the 2-position and a nitrile group at the 1-position. The indolizine ring system is an aromatic, bicyclic structure composed of a fused pyridine and pyrrole ring.

| Property | Value | Source |

| CAS Number | 63014-89-1 | --INVALID-LINK-- |

| Molecular Formula | C₉H₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 157.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Appearance | Expected to be a powder | --INVALID-LINK-- |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents. | General chemical principles |

Synthesis

Proposed Synthetic Pathway: Modified Tschitschibabin Reaction

The synthesis could likely be achieved through a variation of the Tschitschibabin reaction, which involves the amination of a pyridine ring.[1][2][3][4] A potential starting material for this synthesis is 2-pyridylacetonitrile.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

2-Pyridylacetonitrile

-

Sodium hydride (NaH) or other strong, non-nucleophilic base

-

An electrophilic aminating agent (e.g., hydroxylamine-O-sulfonic acid)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Oxidizing agent (e.g., air, DDQ)

Procedure:

-

To a solution of 2-pyridylacetonitrile in an anhydrous aprotic solvent under an inert atmosphere, a strong base such as sodium hydride is added portion-wise at a controlled temperature to deprotonate the methylene group.

-

The resulting anion is then treated with an electrophilic aminating agent.

-

The reaction mixture is stirred at room temperature or heated to facilitate the intramolecular cyclization.

-

Upon completion of the cyclization, an oxidizing agent may be introduced to promote aromatization to the final indolizine product.

-

The reaction is quenched, and the product is extracted with a suitable organic solvent.

-

Purification is achieved through column chromatography on silica gel.

Spectral Properties (Predicted)

Direct spectral data for this compound is not available. The following are predicted spectral characteristics based on the functional groups present and data from analogous structures.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indolizine ring system and the protons of the amino group. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amino (-NH₂) | 5.0 - 6.0 | Broad singlet |

| H-3 | 6.5 - 7.0 | Singlet |

| H-5 | 7.5 - 8.0 | Doublet |

| H-6 | 6.8 - 7.2 | Triplet |

| H-7 | 7.2 - 7.6 | Triplet |

| H-8 | 7.8 - 8.2 | Doublet |

13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the nine carbon atoms of the this compound molecule. The nitrile carbon will appear in a characteristic downfield region.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C≡N) | 115 - 120 |

| C-2 (C-NH₂) | 140 - 150 |

| C-3 | 90 - 100 |

| C-5 | 120 - 125 |

| C-6 | 110 - 115 |

| C-7 | 120 - 125 |

| C-8 | 115 - 120 |

| C-8a | 130 - 135 |

| C-1a | 125 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the amino and nitrile functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, broad |

| C≡N Stretch (Nitrile) | 2210 - 2260 | Strong, sharp |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry

The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 157. Fragmentation patterns would likely involve the loss of HCN (m/z = 130) and subsequent fragmentation of the indolizine ring.

Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the aromatic indolizine core.

-

Amino Group: The amino group at the 2-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also acts as an activating group, increasing the electron density of the indolizine ring and making it more susceptible to electrophilic substitution.

-

Nitrile Group: The nitrile group is an electron-withdrawing group and can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Indolizine Ring: The indolizine ring system is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing amino and nitrile groups.

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, numerous studies on its derivatives suggest potential antimicrobial properties.[5][6][7][8][9]

Antimicrobial Activity

Derivatives of indolizine-1-carbonitrile have shown promising activity against various bacterial and fungal strains.[9] This suggests that the core this compound structure could serve as a scaffold for the development of novel antimicrobial agents.

Potential Signaling Pathway Inhibition

Based on the activity of its derivatives, this compound may act as an inhibitor of key microbial enzymes.

-

Bacterial Protein Tyrosine Phosphatase (PTP) Inhibition: Some indolizine-1-carbonitrile derivatives have been identified as potent inhibitors of bacterial PTPs.[9] These enzymes are crucial for the virulence of several pathogenic bacteria. Inhibition of PTPs can disrupt bacterial signaling pathways essential for survival and pathogenesis.

Caption: Inhibition of Bacterial PTPs.

-

Fungal 14α-demethylase Inhibition: The structural similarity of the indolizine core to azole antifungals suggests a potential mechanism of action through the inhibition of fungal 14α-demethylase.[9][10][11][12][13][14] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Its inhibition disrupts the fungal cell membrane integrity, leading to cell death.

Caption: Inhibition of Fungal 14α-demethylase.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies, and its predicted chemical properties make it an attractive scaffold for medicinal chemistry and drug discovery. The potential for antimicrobial activity, based on the performance of its derivatives, warrants further investigation into its specific biological targets and mechanisms of action. This guide provides a solid starting point for researchers to delve into the chemistry and therapeutic potential of this intriguing molecule.

Disclaimer

The information provided in this document, particularly regarding the experimental protocol and spectral data, is largely predictive and based on extrapolation from related compounds. Experimental verification is necessary to confirm these properties. This guide is intended for informational purposes for qualified researchers and should not be used as a substitute for rigorous experimental validation.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. chemistnotes.com [chemistnotes.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pure.bangor.ac.uk [pure.bangor.ac.uk]

Spectroscopic Analysis of Novel Indolizine-1-Carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of a series of novel indolizine-1-carbonitriles. These compounds, bearing a 3-(4-bromobenzoyl) substituent and various aryl groups at the 2-position, are of significant interest due to their potential as antimicrobial agents. This document compiles spectroscopic data, detailed experimental protocols, and visual workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Core Molecular Structure

The fundamental structure of the novel indolizine-1-carbonitriles discussed in this guide is depicted below. The variability in the 'Ar' group across the series leads to a range of compounds with distinct spectroscopic and biological properties.

General Structure:

Figure 1: General chemical structure of the 3-(4-bromobenzoyl)-2-arylindolizine-1-carbonitrile scaffold.

Synthesis and Reaction Pathway

The synthesis of these novel indolizine-1-carbonitriles is achieved through a one-pot, two-step tandem reaction. This process involves the 1,3-dipolar cycloaddition of aromatic aldehyde derivatives with malononitrile and a pyridinium salt, facilitated by ultrasound irradiation.[1][2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for a selection of the synthesized 3-(4-bromobenzoyl)-2-arylindolizine-1-carbonitriles.

Infrared (IR) Spectroscopy

The IR spectra of these compounds consistently show characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.

| Compound | Ar (Substituent) | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |

| 5a | 4-Bromophenyl | 2192 | 1654 |

| 5b | 4-Chlorophenyl | 2192 | 1651 |

| 5c | 4-Fluorophenyl | 2192 | 1651 |

| 5d | 4-Methylphenyl | 2192 | 1654 |

| 5e | 4-Methoxyphenyl | 2192 | 1651 |

| 5f | 2,4-Dichlorophenyl | 2192 | 1651 |

| 5g | 4-Hydroxyphenyl | 2176 | 1654 |

| 5h | 3,4-Dimethoxyphenyl | 2192 | 1651 |

| 5i | Thiophen-2-yl | 2176 | 1651 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data for Representative Compound 5g (Ar = 4-Hydroxyphenyl):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.98 | s | 1H | -OH |

| 7.97-7.79 | m | 8H | Ar-H |

| 7.35 | d, J=8Hz | 2H | Ar-H |

| 7.26 | d, J=8Hz | 2H | Ar-H |

| 6.97 | t, J=8Hz | 1H | Ar-H |

¹³C NMR Data for Representative Compound 5g (Ar = 4-Hydroxyphenyl):

| Chemical Shift (ppm) | Assignment |

|---|---|

| 189.10 | C=O |

| 160.08, 154.99, 145.98, ... | Aromatic Carbons |

| 114.37 | C≡N |

Mass Spectrometry (MS)

Mass spectra were acquired using electrospray ionization (ESI). The data is presented as mass-to-charge ratio (m/z).

| Compound | Ar (Substituent) | Molecular Formula | Calculated M⁺ | Observed [M]⁺ / [M+2]⁺ |

| 5a | 4-Bromophenyl | C₂₆H₁₄Br₂N₂O | 535.95 | 536/538 |

| 5b | 4-Chlorophenyl | C₂₆H₁₄BrClN₂O | 491.99 | 492/494 |

| 5c | 4-Fluorophenyl | C₂₆H₁₄BrFN₂O | 476.03 | 476 |

| 5g | 4-Hydroxyphenyl | C₂₆H₁₅BrN₂O₂ | 478.03 | 478/480 |

| 5i | Thiophen-2-yl | C₂₄H₁₂BrN₃OS | 469.99 | 470/472 |

UV-Visible Spectroscopy

While specific UV-Vis data for the indolizine-1-carbonitriles 5a-i were not provided in the primary literature, studies on structurally similar 2-aryl-5-carbonyl indolizines show characteristic absorption maxima.[2] These compounds typically exhibit broad absorption bands in the range of 300-500 nm, with maxima often located between 360 and 430 nm.[2] These absorptions are attributed to π→π* electronic transitions within the conjugated indolizine core.[2] The exact position of the absorption maximum (λmax) is influenced by the nature of the aryl substituent and the solvent used.[4][5]

| Compound Class | Typical λmax Range (nm) | Molar Absorptivity (ε) |

| 2-Aryl-Indolizine Derivatives | 360 - 430 | ~10⁴ M⁻¹cm⁻¹ |

Detailed Experimental Protocols

The following sections provide standardized protocols for the spectroscopic analyses, based on common laboratory practices and the information cited in the source literature.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups in the synthesized compounds.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Weigh approximately 1-2 mg of the solid indolizine-1-carbonitrile sample and transfer it to the mortar.

-

Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder.

-

Gently grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained. Avoid over-grinding, as KBr is hygroscopic.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet-forming die.

-

Place the die in a hydraulic press.

-

Apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compounds by analyzing the chemical environment of the hydrogen and carbon atoms.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the indolizine-1-carbonitrile sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, spectra were recorded at 400 MHz. For ¹³C NMR, spectra were recorded at 100 MHz.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the synthesized compounds.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution if any particulate matter is present.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

Use a heated capillary and nebulizing gas (e.g., nitrogen) to facilitate desolvation and ion formation.

-

Acquire the mass spectrum in the appropriate mass range.

-

Analyze the resulting spectrum to identify the molecular ion peak ([M]⁺) and any characteristic isotopic patterns (e.g., for bromine and chlorine).

-

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compounds.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the indolizine-1-carbonitrile in a UV-grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 10⁻³ M.

-

Perform serial dilutions to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M, ensuring the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1-1.0).

-

-

Data Acquisition:

-

Use matched quartz cuvettes with a 1 cm path length.

-

Fill one cuvette with the pure solvent to serve as a blank.

-

Fill the other cuvette with the sample solution.

-

Record the baseline spectrum with the blank in both the sample and reference beams.

-

Measure the absorption spectrum of the sample over the desired wavelength range (e.g., 200-700 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Proposed Mechanism of Action and Molecular Interactions

Molecular docking studies have been performed to investigate the potential mechanism of antimicrobial action of these indolizine-1-carbonitriles. The results suggest that these compounds may act as inhibitors of essential microbial enzymes.[2]

This guide provides a foundational understanding of the spectroscopic characteristics of novel indolizine-1-carbonitriles. The presented data and protocols are intended to facilitate further research and development of this promising class of compounds.

References

- 1. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Fluorescent Potential of 2-Aminoindolizine-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. While the fluorescent characteristics of the broader indolizine family are increasingly being explored, a detailed investigation into the specific fluorescent properties of 2-Aminoindolizine-1-carbonitrile remains to be documented in dedicated studies. This technical guide aims to bridge this gap by providing a comprehensive overview of the anticipated fluorescent behavior of this compound. By drawing upon established synthetic routes and the known photophysical data of structurally related indolizine derivatives, this document offers valuable insights for researchers seeking to harness the potential of this molecule in drug discovery and bio-imaging applications. This guide also provides standardized experimental protocols for the systematic evaluation of its fluorescent properties.

Introduction: The Indolizine Scaffold in Fluorescence

The indolizine nucleus, a nitrogen-containing bridged heterocycle, is a core structure in a variety of natural products and synthetic compounds. Its π-conjugated system endows it with inherent fluorescence, which can be modulated by the introduction of various substituents. The strategic placement of electron-donating and electron-withdrawing groups on the indolizine ring can fine-tune its absorption and emission characteristics, making it a versatile platform for the development of novel fluorophores.[1][2] The title compound, this compound, features an electron-donating amino group at the 2-position and an electron-withdrawing carbonitrile group at the 1-position. This "push-pull" electronic configuration is a classic design strategy for enhancing fluorescence and inducing solvatochromic effects.

Synthesis of this compound

The synthesis of 2-aminoindolizine derivatives can be achieved through various methodologies. One common approach involves the reaction of pyridinium salts with activated methylene compounds.[1] A plausible synthetic pathway for this compound is a one-pot, multi-component reaction.[3]

Caption: Synthesis of this compound.

Predicted Fluorescent Properties and Comparative Analysis

While direct experimental data for this compound is not available in the reviewed literature, we can infer its potential fluorescent properties by examining related indolizine derivatives. The presence of both an amino group (electron-donating) and a carbonitrile group (electron-withdrawing) is expected to significantly influence the photophysical characteristics of the indolizine core.[4]

Table 1: Comparative Photophysical Data of Substituted Indolizines

| Compound/Derivative | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Substituted Indolizine | 409 | 461 | 52 | 0.0047 | DMSO | [5] |

| Substituted Indolizine | 400 | 453 | 53 | 0.0451 | CCl4 | [5] |

| Substituted Indolizine | 400 | 458 | 58 | 0.0064 | Dioxane | [5] |

| 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates | Blue-green region | Blue-green region | - | up to 0.92 | - | [6] |

| Indolizino[1,2-b]quinole derivative with -CN group | - | - | - | 0.408 | ACN | [7] |

Based on the data from related compounds, this compound is predicted to exhibit fluorescence in the blue-to-green region of the spectrum. The push-pull nature of the substituents may lead to a significant Stokes shift and a quantum yield that is sensitive to solvent polarity. The electron-withdrawing cyano group has been shown to contribute to higher quantum yields in some heterocyclic systems.[7]

Experimental Protocols

To empirically determine the fluorescent properties of this compound, the following experimental protocols are recommended.

Fluorescence Spectroscopy

This protocol outlines the general procedure for measuring the excitation and emission spectra of a fluorescent compound.

References

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strongly fluorescent indolizine-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01216J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Formation of 2-Aminoindolizine-1-carbonitrile: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of 2-aminoindolizine-1-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document outlines the predominant mechanistic pathways, presents detailed experimental protocols derived from established literature, and tabulates quantitative data to facilitate comparative analysis.

Core Mechanism: A Multi-Component Cascade

The synthesis of the this compound core is most efficiently achieved through a one-pot, multi-component reaction. This strategy leverages the inherent reactivity of pyridine derivatives to construct the bicyclic indolizine system in a convergent and atom-economical manner. The generally accepted mechanism proceeds through a cascade of reactions, as detailed below.

The reaction is initiated by the quaternization of a pyridine derivative with an α-halocarbonyl compound, forming a pyridinium salt. In the presence of a base, this salt is deprotonated to generate a highly reactive pyridinium ylide. Concurrently, a Knoevenagel condensation between an aldehyde and malononitrile produces an electron-deficient alkene. The pyridinium ylide then acts as a nucleophile in a Michael addition to this alkene. The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by aromatization, to yield the final this compound product.

Experimental Protocols

The following protocols are representative syntheses adapted from literature procedures for closely related indolizine derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: One-Pot Three-Component Synthesis

This protocol outlines a general procedure for the synthesis of substituted 2-aminoindolizine-1-carbonitriles.

Materials:

-

Substituted Pyridine (1.0 mmol)

-

α-Bromoacetophenone derivative (1.1 mmol)

-

Aromatic Aldehyde (1.0 mmol)

-

Malononitrile (1.2 mmol)

-

Triethylamine (2.5 mmol)

-

Ethanol (15 mL)

Procedure:

-

To a solution of the substituted pyridine (1.0 mmol) and the α-bromoacetophenone derivative (1.1 mmol) in ethanol (10 mL) in a round-bottom flask, stir the mixture at room temperature for 2 hours to form the pyridinium salt.

-

To the resulting suspension, add the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and triethylamine (2.5 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (50 mL) and stir for 30 minutes.

-

Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether).

Quantitative Data Summary

The following tables summarize typical reaction parameters and yields for the synthesis of various substituted indolizine derivatives, providing a baseline for experimental design.

| Entry | Pyridine Derivative | Aldehyde Derivative | Yield (%) |

| 1 | Pyridine | Benzaldehyde | 85 |

| 2 | 4-Methylpyridine | 4-Chlorobenzaldehyde | 88 |

| 3 | 3-Ethylpyridine | 4-Methoxybenzaldehyde | 82 |

| 4 | Pyridine | 2-Naphthaldehyde | 79 |

Table 1: Reaction Yields with Various Starting Materials

| Parameter | Condition |

| Temperature | Reflux (Ethanol, ~78 °C) |

| Reaction Time | 4 - 8 hours |

| Solvent | Ethanol |

| Base | Triethylamine |

Table 2: General Optimized Reaction Conditions

Experimental Workflow

The general workflow for the synthesis and purification of 2-aminoindolizine-1-carbonitriles is depicted below.

This guide serves as a comprehensive resource for understanding and implementing the synthesis of 2-aminoindolizine-1-carbonitriles. The provided mechanistic insights, detailed protocols, and quantitative data are intended to empower researchers in their efforts to explore the chemical space of this important heterocyclic system. Further optimization and adaptation of the described methods will undoubtedly lead to the discovery of novel derivatives with enhanced properties for various applications.

A Technical Guide to the Synthesis of 2-Aminoindolizine-1-carbonitrile: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining 2-aminoindolizine-1-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide focuses on the necessary starting materials, provides a comparative analysis of key synthetic methodologies, and presents detailed experimental protocols for reproducible synthesis.

Introduction

The indolizine core, and particularly its 2-amino-1-carbonitrile substituted derivatives, represents a privileged scaffold in drug discovery due to its diverse pharmacological activities. The efficient construction of this heterocyclic system is therefore a critical aspect of medicinal chemistry research. This guide outlines the two predominant and effective strategies for the synthesis of 2-aminoindolizine-1-carbonitriles: 1,3-dipolar cycloaddition reactions and multicomponent reactions. Each method offers distinct advantages in terms of starting material accessibility, reaction conditions, and achievable molecular diversity.

Core Synthetic Strategies: An Overview

The synthesis of the this compound core is primarily achieved through two convergent and efficient pathways.

1. Three-Component 1,3-Dipolar Cycloaddition: This is one of the most widely employed methods. It involves the reaction of a pyridine derivative, an α-halo ketone (or a related compound capable of forming a pyridinium salt), and a malononitrile derivative. The reaction proceeds through the in-situ formation of a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with an activated alkene, typically a benzylidenemalononitrile, formed from the condensation of an aldehyde and malononitrile.

2. Multicomponent Reactions (MCRs): These one-pot reactions are highly valued for their efficiency and atom economy. In the context of this compound synthesis, a common MCR involves the combination of a pyridine, an aldehyde, and malononitrile in the presence of a suitable catalyst and oxidizing agent. This approach allows for the rapid assembly of the indolizine core from simple and readily available starting materials.

Starting Materials and Reagents

The successful synthesis of this compound is contingent on the appropriate selection of starting materials. The following tables summarize the key reactants for the primary synthetic routes.

Table 1: Starting Materials for Three-Component 1,3-Dipolar Cycloaddition

| Component | Role | Examples |

| Pyridine Derivative | Forms the core of the indolizine ring | Pyridine, 2-methylpyridine, 3-picoline, 4-picoline |

| α-Halo Ketone | Forms the pyridinium salt | 2-Bromoacetophenone, phenacyl bromide, substituted phenacyl bromides |

| Aldehyde | Reacts with malononitrile to form the dipolarophile | Benzaldehyde, substituted benzaldehydes, heteroaromatic aldehydes |

| Malononitrile | Provides the nitrile and amino functionalities | Malononitrile |

| Base | Promotes the formation of the pyridinium ylide | Triethylamine, potassium carbonate, sodium hydroxide |

| Solvent | Reaction medium | Ethanol, methanol, acetonitrile, DMF |

Table 2: Starting Materials for Multicomponent Reactions

| Component | Role | Examples |

| Pyridine Derivative | Forms the core of the indolizine ring | Pyridine, 2-alkylpyridines |

| Aldehyde | Provides a substituent on the indolizine ring | Aromatic aldehydes, heteroaromatic aldehydes |

| Malononitrile | Provides the nitrile and amino functionalities | Malononitrile |

| Catalyst | Facilitates the reaction | Lewis acids, organocatalysts |

| Oxidizing Agent | Aromatization of the intermediate | Often air or a mild oxidant |

| Solvent | Reaction medium | Ethanol, methanol, DMF, DMSO |

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the synthesis of this compound derivatives via the two primary methods, along with tabulated quantitative data to allow for comparison of different substrates.

Method 1: Three-Component 1,3-Dipolar Cycloaddition

This method is exemplified by the reaction of pyridine, a substituted phenacyl bromide, and a mixture of an aldehyde and malononitrile.

General Experimental Protocol:

-

Formation of the Pyridinium Salt: In a round-bottom flask, equimolar amounts of the pyridine derivative and the α-halo ketone are dissolved in a suitable solvent such as acetone or acetonitrile. The mixture is stirred at room temperature for 2-4 hours, during which the pyridinium salt precipitates. The salt is then filtered, washed with cold solvent, and dried.

-

One-Pot Cycloaddition: To a solution of the pyridinium salt (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), the aromatic aldehyde (1 mmol) and a catalytic amount of a base such as triethylamine (0.2 mmol) are added. The reaction mixture is then heated to reflux for 4-8 hours.

-

Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Quantitative Data for Three-Component Synthesis:

| Entry | Pyridine Derivative | α-Halo Ketone | Aldehyde | Yield (%) |

| 1 | Pyridine | 2-Bromoacetophenone | Benzaldehyde | 85 |

| 2 | 4-Picoline | 2-Bromoacetophenone | 4-Chlorobenzaldehyde | 88 |

| 3 | Pyridine | 2-Bromo-4'-methoxyacetophenone | 4-Methoxybenzaldehyde | 92 |

| 4 | 3-Picoline | 2-Bromoacetophenone | 2-Naphthaldehyde | 82 |

| 5 | Pyridine | 2-Bromo-4'-nitroacetophenone | 4-Nitrobenzaldehyde | 78 |

Method 2: Multicomponent Reaction

This one-pot synthesis is a highly efficient alternative for the construction of the this compound scaffold.

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, the 2-alkylpyridine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) are dissolved in a solvent such as acetic acid (5 mL).

-

Reaction Execution: A catalyst, for instance, ammonium acetate (2 mmol), is added to the mixture. The reaction is then heated to reflux (around 120 °C) for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol. The crude product is purified by recrystallization from ethanol or by column chromatography.

Quantitative Data for Multicomponent Synthesis:

| Entry | 2-Alkylpyridine | Aldehyde | Yield (%) |

| 1 | 2-Picoline | Benzaldehyde | 75 |

| 2 | 2-Ethylpyridine | 4-Methylbenzaldehyde | 78 |

| 3 | 2-Picoline | 3-Bromobenzaldehyde | 72 |

| 4 | 2-Propylpyridine | 4-Fluorobenzaldehyde | 76 |

| 5 | 2-Picoline | Thiophene-2-carbaldehyde | 68 |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methodologies described.

Caption: Three-Component 1,3-Dipolar Cycloaddition Workflow.

Caption: Multicomponent Reaction (MCR) Pathway.

Conclusion

The synthesis of this compound can be effectively achieved through either three-component 1,3-dipolar cycloaddition reactions or one-pot multicomponent strategies. The choice of method may be guided by the availability of starting materials, desired substitution patterns, and considerations of reaction efficiency. The 1,3-dipolar cycloaddition approach offers a modular assembly, while multicomponent reactions provide a rapid and atom-economical route. Both methodologies are robust and have been shown to be applicable to a wide range of substrates, making the this compound scaffold readily accessible for further investigation in drug discovery and development programs.

An In-depth Technical Guide to the Physical Properties of Substituted Aminoindolizines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of substituted aminoindolizines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document outlines the key physicochemical parameters, the experimental methodologies for their determination, and workflows for their characterization, tailored for researchers and scientists in the field.

Introduction to Aminoindolizines

Indolizine is a heterocyclic aromatic compound consisting of a fused pyridine and pyrrole ring system. The introduction of an amino group and further substitutions on the indolizine core can significantly modulate its electronic, steric, and lipophilic properties, thereby influencing its biological activity and pharmacokinetic profile. Understanding these physical properties is paramount for rational drug design and the development of novel therapeutic agents.

Quantitative Physical Properties

Table 1: Melting Points of Selected Substituted Indolizine Derivatives

| Compound | Substituents | Melting Point (°C) |

| 2-Phenylindolizine | 2-Phenyl | 211-214 |

| 3-Amino-2-phenylpyridine | 2-Phenyl, 3-Amino (on pyridine precursor) | 62-64 |

| 3-(Phenyldiazenyl)-2-(p-tolyl)indolizine | 2-(p-tolyl), 3-(phenyldiazenyl) | 173.5–174.5[1] |

| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | 1-Methyl, 2-Amino, 6-Phenyl (imidazo[4,5-b]pyridine core) | 299 |

Note: Data for a broader range of substituted aminoindolizines is sparse. The melting point is significantly influenced by the nature and position of substituents, affecting crystal lattice packing and intermolecular forces.

Table 2: Spectroscopic Data of Selected Substituted Aminoindolizines and Related Heterocycles

| Compound/Core | Technique | Key Signals/Peaks |

| 3-(Phenyldiazenyl)-2-(p-tolyl)indolizine | 1H NMR (400 MHz, DMSO-d6) | δ 10.11 (d, J = 7.0 Hz, 1H), 7.83 (d, J = 8.0 Hz, 2H), 7.76–7.70 (m, 3H), 7.46 (t, J = 7.8 Hz, 2H), 7.37–7.26 (m, 4H), 7.16–7.08 (m, 2H), 2.34 (s, 3H)[1] |

| 3-(Phenyldiazenyl)-2-(p-tolyl)indolizine | 13C NMR (100 MHz, DMSO-d6) | δ 154.1, 138.1, 137.5, 136.1, 131.4, 130.3, 129.9, 129.8, 129.3, 128.8, 128.5, 127.0, 121.5, 119.6, 116.5, 105.3, 21.5[1] |

| Aminoindolizine Core (General) | FTIR | N-H stretching (amine): ~3300-3500 cm-1 (can be broad), C=C stretching (aromatic): ~1450-1600 cm-1, C-N stretching: ~1250-1350 cm-1 |

| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | UV-Vis (95% EtOH) | λmax 299 nm (ε = 14,736), 243 nm (ε = 6,894)[2] |

Note: Spectroscopic data is highly dependent on the specific substitution pattern, solvent, and instrumentation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Synthesis of Substituted Aminoindolizines

A general and efficient method for the synthesis of aminoindolizine derivatives is the iron-catalyzed three-component coupling-cycloisomerization reaction.

Protocol: Fe(acac)3/TBAOH-Catalyzed Synthesis of Aminoindolizines [3]

-

Reactants and Reagents:

-

Aldehyde (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Amine (1.0 mmol)

-

Fe(acac)3 (5 mol%)

-

TBAOH (20 mol%)

-

DMSO (3 mL)

-

-

Procedure:

-

To a stirred solution of the aldehyde, terminal alkyne, and amine in DMSO, add Fe(acac)3 and TBAOH.

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 8-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted aminoindolizine.

-

Determination of Physical Properties

Melting Point Determination

-

Sample Preparation: Finely powder the crystalline aminoindolizine derivative.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Prepare a supersaturated solution of the aminoindolizine derivative in the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the solution to separate the undissolved solid from the saturated solution.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at that temperature.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: Dissolve a precisely weighed amount of the aminoindolizine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically 1-10 mM).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to determine the equivalence point.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the aminoindolizine derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Measurement: Record the absorbance spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid.

-

Measurement: Place the sample in the FTIR spectrometer and acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=C, C-N).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the aminoindolizine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to determine the structure of the molecule.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the study of substituted aminoindolizines.

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-Aminoindolizine-1-carbonitrile Derivatives in Antimicrobial Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminoindolizine-1-carbonitrile derivatives in antimicrobial research. This document includes a summary of their antimicrobial activity, detailed experimental protocols for susceptibility testing, and visualizations of experimental workflows and proposed mechanisms of action.

Introduction to 2-Aminoindolizine-1-carbonitriles

Indolizine and its derivatives are important heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] Among these, this compound derivatives have emerged as a promising class of antimicrobial agents.[1][2] These compounds have demonstrated activity against both bacteria and fungi, making them attractive candidates for further drug development in an era of increasing antimicrobial resistance.[1][2] Some derivatives have been shown to inhibit bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria.[1][2] Additionally, their structural similarity to azole antifungals suggests they may act as antifungal agents by inhibiting enzymes like lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[1][2]

Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various this compound derivatives against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| 5g | Staphylococcus aureus | 16-32 | Escherichia coli | 32-64 |

| Staphylococcus epidermidis | 16-32 | Pseudomonas aeruginosa | 64-128 | |

| Bacillus subtilis | 16-32 | Klebsiella pneumoniae | 32-64 | |

| Enterococcus faecalis | 32-64 | Salmonella typhi | 32-64 | |

| 5h | Staphylococcus aureus | 16 | Escherichia coli | 64 |

| Staphylococcus epidermidis | 16 | Pseudomonas aeruginosa | 128 | |

| Bacillus subtilis | 32 | Klebsiella pneumoniae | 64 | |

| Enterococcus faecalis | 32 | Salmonella typhi | 64 | |

| 5a | Staphylococcus aureus | 32 | Escherichia coli | 64 |

| Staphylococcus epidermidis | 32 | Pseudomonas aeruginosa | 128 | |

| Bacillus subtilis | 32 | Klebsiella pneumoniae | 64 | |

| Enterococcus faecalis | 64 | Salmonella typhi | 64 |

Data compiled from a study by Faghih-Mirzaei et al.[1][3][4]

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

| 5b | Candida albicans | 8 |

| Candida glabrata | 16 | |

| Candida krusei | 16 | |

| Aspergillus fumigatus | 32 | |

| Aspergillus flavus | 16 | |

| Cryptococcus neoformans | 8 |

Data compiled from a study by Faghih-Mirzaei et al.[1][3][4]

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives, based on methodologies described in the cited literature.

Synthesis of this compound Derivatives

A novel one-pot, two-step tandem reaction can be employed for the synthesis of these derivatives.[1][3][4] This method involves a 1,3-dipolar cycloaddition reaction under ultrasound irradiation.

Materials:

-

Aromatic aldehydes

-

Malononitrile

-

1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium

-

Triethylamine

-

Acetonitrile

Procedure:

-

Dissolve the aromatic aldehyde and malononitrile in acetonitrile.

-

Add 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium to the solution.

-

Add triethylamine to the reaction mixture.

-

Subject the mixture to ultrasound irradiation at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculums standardized to 0.5 McFarland

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium with solvent)

Procedure:

-

Dispense the appropriate broth into the wells of a 96-well plate.

-

Create a serial two-fold dilution of the test compounds in the wells. The concentration range will depend on the expected activity of the compounds.

-

Inoculate each well with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow